N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N7O4 and its molecular weight is 369.341. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Pyridazine derivatives, including compounds structurally related to the one mentioned, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in inhibiting the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share some structural similarities with the compound , have been synthesized and tested against Mycobacterium tuberculosis. These studies highlight the potential use of such compounds in the treatment of tuberculosis and related bacterial infections (Gezginci, Martin, & Franzblau, 1998).
Solvothermal Interconversions
Research on pyrazinyl substituted azole derivatives under solvothermal conditions has shed light on the controllability and mechanism of interconversions involving metal-involved reactions. This area of study can contribute to the development of new materials and catalysts with applications in various fields of chemistry (Li et al., 2010).
Heterocyclic Synthesis
Compounds containing pyridazine and related moieties have been used as building blocks for synthesizing a wide range of functionalized heterocyclic compounds. These synthetic pathways can lead to the development of novel molecules with potential applications in pharmaceuticals and materials science (Svete, 2005).
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O4/c24-13-3-1-5-20-23(13)8-2-4-19-14(25)12-10-27-16(21-12)22-15(26)11-9-17-6-7-18-11/h1,3,5-7,9-10H,2,4,8H2,(H,19,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNYTORELYQQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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